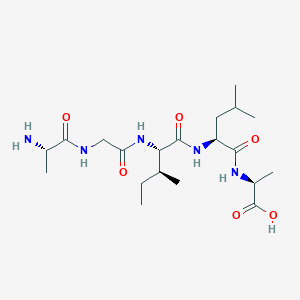

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Die Aminosäure wird mit Reagenzien wie HBTU oder DIC aktiviert und an das Harz-gebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppe (z. B. Fmoc) wird mit einer Base wie Piperidin entfernt.

Abspaltung: Das vollständige Peptid wird mit einer starken Säure wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden verwendet häufig automatisierte Peptidsynthesizer, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Synthesezyklen durchführen und so eine hohe Reinheit und Ausbeute des gewünschten Peptids gewährleisten.

Eigenschaften

CAS-Nummer |

918528-86-6 |

|---|---|

Molekularformel |

C20H37N5O6 |

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H37N5O6/c1-7-11(4)16(25-15(26)9-22-17(27)12(5)21)19(29)24-14(8-10(2)3)18(28)23-13(6)20(30)31/h10-14,16H,7-9,21H2,1-6H3,(H,22,27)(H,23,28)(H,24,29)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |

InChI-Schlüssel |

QUJKPFMFCGBHPM-YGJAXBLXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Aufschließen der Peptidbindungen unter Verwendung von Säuren oder Enzymen.

Oxidation: Oxidationsmittel können bestimmte Aminosäurereste modifizieren.

Reduktion: Reduktionsmittel können Disulfidbrücken reduzieren, falls vorhanden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter Verwendung von Salzsäure oder Pepsin durchgeführt.

Oxidation: Wasserstoffperoxid oder Ameisensäure können verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel.

Hauptprodukte

Hydrolyse: Ergibt die einzelnen Aminosäuren.

Oxidation/Reduktion: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanin beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Ziele bindet und zelluläre Prozesse wie Signaltransduktion, Stoffwechsel und Immunantwort beeinflusst.

Wirkmechanismus

The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Alanylglycyl-L-leucyl-L-alanin

- L-Alanylglycyl-L-isoleucyl-L-alanin

- L-Alanylglycyl-L-leucyl-L-isoleucyl-L-alanin

Einzigartigkeit

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für die Untersuchung von Peptid-Interaktionen und die Entwicklung von Peptid-basierten Therapeutika.

Biologische Aktivität

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine (also referred to as AGILA) is a pentapeptide composed of five amino acids: alanine, glycine, isoleucine, leucine, and alanine. This compound has garnered attention due to its potential biological activities, which may have implications in various therapeutic applications. This article delves into the biological activity of AGILA, supported by data tables, case studies, and research findings.

AGILA has a molecular formula of C25H46N6O5 and a molecular weight of approximately 502.68 g/mol. Its structure consists of a linear sequence of amino acids linked by peptide bonds, which contributes to its stability and biological function.

1. Antioxidant Activity

Research indicates that peptides similar to AGILA exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that AGILA can scavenge reactive oxygen species (ROS), reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

AGILA has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

3. Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and inflammation. AGILA's ability to reduce oxidative stress markers and inflammatory cytokines indicates its potential as a neuroprotective agent. Preliminary studies have shown that AGILA can enhance neuronal survival under oxidative stress conditions .

The biological activities of AGILA can be attributed to its interaction with various signaling pathways:

- Nrf2 Pathway : AGILA activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help mitigate oxidative stress.

- NF-κB Pathway : By inhibiting NF-κB activation, AGILA reduces the expression of inflammatory mediators, thus exerting anti-inflammatory effects .

Table 1: Summary of Biological Activities of AGILA

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Enhances neuronal survival |

Case Study 1: Antioxidant Efficacy

In a controlled study involving human neuronal cells exposed to oxidative stress, treatment with AGILA resulted in a 40% reduction in cell death compared to untreated controls. This suggests that AGILA may have therapeutic potential in neurodegenerative conditions characterized by oxidative damage.

Case Study 2: Inflammation in Macrophages

A study evaluating the effects of AGILA on LPS-stimulated macrophages demonstrated a significant decrease in TNF-α levels (by 50%) when treated with AGILA compared to controls. This highlights its potential role in managing inflammatory responses.

Future Directions

Further research is needed to explore the full spectrum of biological activities of AGILA, including:

- Clinical Trials : To assess its efficacy and safety in human populations.

- Mechanistic Studies : To elucidate the specific molecular pathways involved in its action.

- Formulation Development : To create effective delivery systems for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.